Indalpine

Serotonin Reuptake Inhibition SSRI Potency Rat Brain Synaptosomes

Indalpine is a non-tricyclic SSRI with a distinct indole-piperidine core, a Ki of 2 nM for SERT, and 1,800-fold selectivity over DAT. It is a quantitative benchmark for SERT ligand screening, SAR studies, and validating serotonergic assays. Its unique pharmacological profile—6 times more potent than fluoxetine in synaptosomes, yet with a modest IC₅₀ of 36 µM in [³H]-5-HT displacement assays—offers a clean tool to dissect SSRI pharmacology, making it indispensable for translational research on 5-HT reuptake mechanisms.

Molecular Formula C15H20N2
Molecular Weight 228.33 g/mol
CAS No. 63758-79-2
Cat. No. B1671821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndalpine
CAS63758-79-2
Synonyms(3-indolyl-2-ethyl)piperidine
4-(2-(3-indolyl)ethyl)piperidine
indalpine
indalpine monohydrochloride
LM 5008
LM 50084
Upstene
Molecular FormulaC15H20N2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESC1CNCCC1CCC2=CNC3=CC=CC=C32
InChIInChI=1S/C15H20N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,11-12,16-17H,5-10H2
InChIKeySADQVAVFGNTEOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Indalpine (CAS 63758-79-2): Procurement Considerations and Chemical Profile


Indalpine (LM 5008, Upstène) is a non-tricyclic antidepressant and a selective serotonin reuptake inhibitor (SSRI) developed by Pharmuka [1]. Its chemical structure, 3-(2-(piperidin-4-yl)ethyl)-1H-indole, features an indole core and a piperidine moiety, distinguishing it from other SSRIs. It has a molecular weight of 228.33 g/mol . While it was briefly marketed, it was withdrawn in 1985 due to safety concerns, including agranulocytosis and potential hepatotoxicity, limiting its therapeutic use [2]. Today, Indalpine is primarily used as a research tool to study serotonin transporter (SERT) function and 5-HT uptake mechanisms [3]. This guide focuses on its quantifiable differentiation from close analogs for scientific procurement.

Indalpine (LM 5008) vs. Other SSRIs: Why Simple Substitution is Scientifically Unreliable


Generic substitution of Indalpine for other SSRIs is not advised due to its unique pharmacological and toxicological profile. While it shares the core mechanism of 5-HT reuptake inhibition, its specific binding affinity, in vivo potency, and unique metabolic fate create distinct differences [1]. Crucially, Indalpine carries a well-documented risk of severe hematological toxicity (e.g., agranulocytosis) and potential hepatotoxicity, which is not a class-wide effect and resulted in its market withdrawal [2]. Furthermore, its relatively modest potency in displacing [³H]-5-HT from brain membranes (IC50 of 36 µM) contrasts with the higher potency of other SSRIs in similar assays, making it a poor proxy. Therefore, researchers must not interchange Indalpine with other SERT inhibitors without rigorous re-validation of their specific experimental model. The following quantitative evidence underscores these critical differentiators.

Quantitative Differentiation: Indalpine (LM 5008) vs. Key SSRI Comparators


Serotonin Reuptake Inhibition: 6-7x More Potent than Fluoxetine and Clomipramine in Rat Synaptosomes

In a direct in vitro comparison using rat brain synaptosomes, Indalpine was found to be 6-7 times more potent than both fluoxetine and clomipramine in inhibiting serotonin (5-HT) reuptake . This finding directly challenges the common assumption that all SSRIs have equivalent potency in this foundational assay. The data highlight a clear quantitative difference that could significantly impact experimental outcomes in neuropharmacology studies, particularly those using rodent models.

Serotonin Reuptake Inhibition SSRI Potency Rat Brain Synaptosomes Fluoxetine Clomipramine

High-Affinity SERT Binding: Ki of 2 nM in Rat Cortex

Indalpine exhibits a very high binding affinity for the serotonin transporter (SERT) in rat cortex, with a reported Ki value of 2 nM when using [³H]citalopram as the radioligand [1]. Another study using [³H]-paroxetine displacement in rat frontal cortex membranes found a similar Ki of 2.5 nM [2]. These Ki values provide a precise, quantitative measure of its interaction with the primary target. While a direct head-to-head Ki comparison in the same assay for comparators is not available, these values can be benchmarked against reported Ki values for other SSRIs (e.g., paroxetine ~0.1 nM, fluoxetine ~1-2 nM) to understand its relative affinity tier within the class.

Binding Affinity SERT Ki Rat Cortex Radioligand Binding

In Vivo Functional Inhibition of 5-HT Neurons: ED50 of 0.33 mg/kg (IV)

The functional consequence of SERT inhibition by Indalpine is demonstrated in vivo. In rat electrophysiology studies, acute intravenous (IV) administration of Indalpine produced a marked, dose-dependent decrease in the firing rate of dorsal raphe 5-HT neurons, with an ED50 of 0.33 mg/kg [1]. This provides a direct, quantitative link between its in vitro binding and in vivo pharmacodynamic effect. The ED50 value serves as a benchmark for comparing the in vivo potency of other 5-HT reuptake inhibitors in this specific, well-validated model of serotonergic function.

In Vivo Electrophysiology 5-HT Neuron Firing ED50 Dorsal Raphe Rat Model

High Selectivity for SERT: 1,800-fold Selectivity over Dopamine Transporter (DAT)

Indalpine demonstrates high selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT). In rat brain tissue, the IC50 for inhibiting dopamine (DA) uptake in the striatum is 18,000 nM (18 µM), compared to an IC50 of 10 nM for inhibiting 5-HT uptake in the cortex [1]. This represents a 1,800-fold selectivity for SERT over DAT. While a direct comparison for norepinephrine transporter (NET) affinity was not found in this specific source, other data indicate it also has high affinity for SERT and is grouped with selective 5-HT reuptake inhibitors like paroxetine and fluvoxamine [2]. This selectivity profile is a key differentiator from tricyclic antidepressants like clomipramine, which often show significant affinity for NET and DAT.

Transporter Selectivity SERT DAT IC50 Rat Striatum

Human Pharmacokinetics: Oral Bioavailability and Elimination Half-Life of ~10.4 h

In a pharmacokinetic study of 8 healthy volunteers, a single 100 mg oral dose of Indalpine resulted in a peak plasma concentration (tmax) achieved in an average of 2.1 hours, with a mean elimination half-life (t½) of 10.4 hours [1]. The mean clearance was 58 L/h and the volume of distribution (Vda) was 878 L. The major metabolite, a piperidinone derivative (PK), had a slightly longer tmax of 2.6 hours and a t½ of 11.9 hours. This well-characterized human PK profile, including the metabolite's properties, is essential for understanding its duration of action and for comparing it to other SSRIs, which have vastly different half-lives (e.g., fluoxetine t½ ~4-6 days, paroxetine t½ ~21 hours).

Pharmacokinetics Human Oral Administration Half-Life Bioavailability

Clinical Efficacy: Rapid Onset of Action vs. Placebo but Slower than Mianserin

Indalpine demonstrated significant antidepressant efficacy over placebo in a double-blind randomized trial of 35 depressed female inpatients, with a rapid onset of action observed as early as the third day of treatment, as measured by the Hamilton scales for depression and anxiety [1]. However, in a separate double-blind study comparing Indalpine (150 mg/day) to mianserin (60 mg/day) in 65 outpatients, while both drugs were equally effective after 4 weeks, mianserin showed significantly greater improvement during the first two weeks of treatment [2]. This indicates that while Indalpine is effective and has a rapid onset compared to placebo, its early-phase efficacy may be less robust than that of the tetracyclic antidepressant mianserin.

Clinical Trial Antidepressant Efficacy Placebo Mianserin Hamilton Rating Scale

Optimal Scientific Applications for Indalpine (LM 5008) Based on Quantitative Evidence


In Vivo Electrophysiology and Behavioral Studies in Rodents Requiring Potent, Fast-Onset SERT Inhibition

Researchers investigating the acute effects of SERT blockade on serotonergic neuronal firing or behavior should consider Indalpine. Its low in vivo ED50 of 0.33 mg/kg (IV) for inhibiting dorsal raphe 5-HT neuron firing [1] and its rapid, significant clinical effects (by day 3 vs. placebo) [2] make it a suitable tool for studies requiring a potent and quickly observable pharmacodynamic response. The well-defined human PK with a 10.4-hour half-life [3] also provides a benchmark for translating findings to potential clinical applications or for designing washout periods in animal studies.

High-Throughput Screening and Binding Assays for SERT Ligand Discovery

Indalpine is an ideal reference compound for assays designed to identify novel SERT ligands. Its high binding affinity (Ki = 2 nM) [4] and high selectivity (1,800-fold over DAT) [5] provide a well-defined, quantitative benchmark for evaluating new chemical entities. Its distinct chemical structure (an indole and piperidine) also makes it a useful tool for structure-activity relationship (SAR) studies aiming to understand and improve SERT binding and selectivity.

Comparative Pharmacology Studies on SSRI Potency and Selectivity

Due to its unique potency profile—being 6-7 times more potent than fluoxetine and clomipramine in rat synaptosomes but with an IC50 of 36 µM for displacing [³H]-5-HT from brain membranes —Indalpine serves as a valuable comparator in studies designed to dissect the nuances of SSRI pharmacology. Its high selectivity for SERT over DAT [5] and its classification as a selective 5-HT reuptake inhibitor [6] allow researchers to use it as a gold-standard SERT inhibitor to validate the specificity of their assays or to contrast with less selective compounds.

Investigating Serotonergic Function in the Absence of Strong Sedative or Anticholinergic Effects

In clinical trials, Indalpine was noted to have good acceptability, especially at the cardiovascular and cholinergic levels, and did not promote weight gain . This contrasts with other antidepressants like mianserin, which is associated with more sedation [7]. Therefore, for researchers studying serotonergic pathways where minimizing confounding sedative or anticholinergic off-target effects is paramount, Indalpine offers a cleaner pharmacological profile for isolating 5-HT-mediated effects in both in vivo and ex vivo models. However, its potential for hematological toxicity [8] must be a primary consideration in any experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indalpine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.